4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid
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Overview
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring and a butynoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring and the introduction of the butynoic acid group. Common reagents used in these reactions include bases, acids, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
- 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid
Uniqueness
Compared to similar compounds, 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid is unique due to its specific structural features, such as the presence of both an azetidine ring and a butynoic acid group
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,5,7-8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZDZYBKYITLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC#CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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